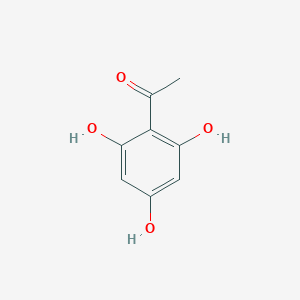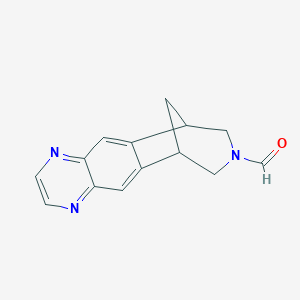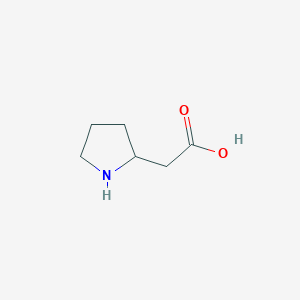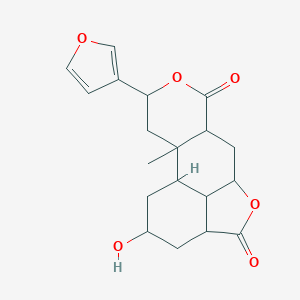
Diosbulbin G
描述
Diosbulbin G is a naturally occurring diterpenoid compound found in the plant Dioscorea bulbifera, commonly known as air potato. This compound belongs to the family of furanoid diterpenes and has been studied for its various biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.
科学研究应用
Chemistry: Diosbulbin G serves as a valuable compound for studying the structure-activity relationship of diterpenoids.
Biology: It is used in research to understand its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound has shown promise in preclinical studies for its anticancer, anti-inflammatory, and hepatoprotective properties.
作用机制
Target of Action
Studies on diosbulbin c, a similar compound from the same plant, dioscorea bulbifera l, have identified AKT1, DHFR, and TYMS as potential targets . These proteins play crucial roles in cell proliferation and survival, DNA synthesis, and thymidylate synthesis, respectively .
Mode of Action
Diosbulbin c has been shown to inhibit non-small cell lung cancer (nsclc) cell proliferation by downregulating the expression/activation of akt1, dhfr, and tyms
Biochemical Pathways
Diosbulbin c has been shown to affect the akt signaling pathway, the folate metabolism pathway (through dhfr), and the pyrimidine metabolism pathway (through tyms) . These pathways are crucial for cell proliferation and survival, and their disruption can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Diosbulbin c was predicted to exhibit high drug-likeness properties with good water solubility and intestinal absorption , suggesting that Diosbulbin G might have similar properties.
Result of Action
Diosbulbin c has been shown to induce significant g0/g1 phase cell cycle arrest and reduce cell proliferation in nsclc cells
Action Environment
It’s known that dioscorea bulbifera l, the plant from which this compound is derived, is widely consumed and used as a traditional herbal medicine in various regions of the world . This suggests that the compound might be stable and effective in diverse environmental conditions.
生化分析
Biochemical Properties
It is known that Diosbulbin G is a part of the Dioscorea family, which has been shown to interact with various enzymes and proteins . For instance, Diosbulbin C, a related compound, has been found to interact with AKT1, DHFR, and TYMS
Cellular Effects
Related compounds such as Diosbulbin C have been shown to have significant effects on cell proliferation, particularly in the context of lung cancer cells . Diosbulbin C has been found to reduce cell proliferation and induce significant G0/G1 phase cell cycle arrest . It is possible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds such as Diosbulbin C have been found to exert their effects at the molecular level through interactions with biomolecules such as AKT1, DHFR, and TYMS . These interactions can lead to changes in gene expression and potentially result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that related compounds such as Diosbulbin B and D have toxic effects on hepatocytes, inhibit antioxidant enzymes in liver mitochondria, and inhibit enzymes that ordinarily metabolize the herb’s components . These effects could potentially change over time, influencing the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that related compounds such as Diosbulbin B and D have been associated with liver and kidney damage, suggesting potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds such as Diosbulbin A, Diosbulbin C, Diosbulbin F, Diosbulbin M, and this compound have been found to undergo both phase-I and phase-II metabolisms, involving pathways such as hydroxyl reduction, glucuronidation, glutathione conjugation, and sulfation .
Transport and Distribution
It is known that related compounds such as Diosbulbin B and D have been associated with hepatocytic metabolism, suggesting that this might be the major route of clearance for this compound .
Subcellular Localization
It is known that related compounds such as Diosbulbin B and D have been associated with effects on hepatocytes, suggesting potential localization within these cells
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diosbulbin G typically involves the extraction from the tubers of Dioscorea bulbifera. The process includes:
Extraction: The tubers are dried and powdered, followed by extraction using organic solvents such as methanol or ethanol.
Isolation: The extract is then subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in Dioscorea bulbifera. advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield and scalability of this compound production.
化学反应分析
Types of Reactions: Diosbulbin G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of new compounds with modified biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential therapeutic applications.
相似化合物的比较
Diosbulbin G is unique among its analogs due to its specific structural features and biological activities. Similar compounds include:
Diosbulbin B: Known for its hepatotoxic effects, but also exhibits anticancer properties.
Diosbulbin C: Exhibits anticancer activity by inducing cell cycle arrest and apoptosis.
Diosbulbin D: Similar to this compound, with potential anticancer and anti-inflammatory activities.
Each of these compounds shares a similar core structure but differs in functional groups and specific biological activities, highlighting the uniqueness of this compound in its therapeutic potential.
属性
IUPAC Name |
4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14-16-11(17(21)24-14)4-10(20)5-12(16)19/h2-3,8,10-16,20H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMUSWDMNZQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317089 | |
| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diosbulbin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67567-15-1 | |
| Record name | Diosbulbin G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67567-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 310635 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067567151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIOSBULBIN-G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diosbulbin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 217 °C | |
| Record name | Diosbulbin G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of Diosbulbin G?
A1: Determining the crystal structure of this compound, a furanoid norditerpene isolated from Dioscoreaceae plants, was crucial for confirming its structural identity. [, ] The study utilized X-ray crystallography and solved the structure using the symbolic addition method for phase determination, followed by refinement using the block diagonal least squares method. [] This process allowed researchers to definitively confirm the compound's three-dimensional structure as a furanoid 18-nor-clerodan derivative. [] This structural information is fundamental for understanding the compound's potential biological activity and for guiding further research into its properties.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C19H22O6. [] Based on this formula, the molecular weight can be calculated to be approximately 346.38 g/mol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



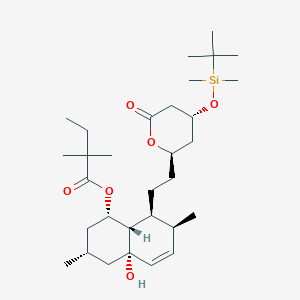


![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)
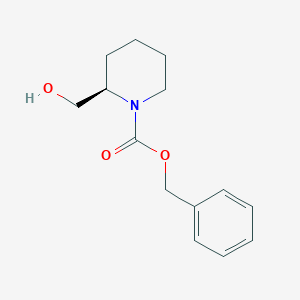

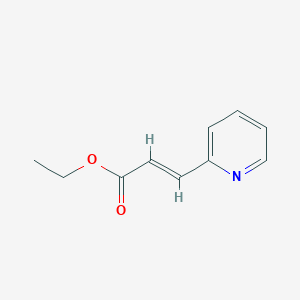
![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
